molecular formula C21H26N2O3 B251522 N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide

N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide

Cat. No. B251522
M. Wt: 354.4 g/mol
InChI Key: VSVBPYKPXSLYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide, also known as MPD, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. MPD is a derivative of benzamide and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide is not fully understood. However, it has been suggested that N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide may also inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide has been found to exhibit antitumor activity in various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models. N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the activity of enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide has also been found to exhibit low toxicity in animal models. However, one limitation of N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for cancer treatment and pain management. Another direction is to study its potential application in other diseases, such as autoimmune disorders and neurological disorders. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide.

Synthesis Methods

N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide is synthesized through a multistep process that involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. The resulting compound is then reacted with 3-methoxy-4-aminobenzoic acid to form N-[3-methoxy-4-(carboxamido)phenyl]-3,5-dimethylbenzamide. Finally, the carboxamide group is replaced with a pentanoylamino group through the reaction with pentanoyl chloride to form N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide.

Scientific Research Applications

N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide has been studied extensively for its potential application in the field of medicine. It has been found to exhibit antitumor activity, making it a potential candidate for cancer treatment. N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide

InChI

InChI=1S/C21H26N2O3/c1-5-6-7-20(24)23-18-9-8-17(13-19(18)26-4)22-21(25)16-11-14(2)10-15(3)12-16/h8-13H,5-7H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

VSVBPYKPXSLYTQ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C)OC

Origin of Product

United States

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